

HPLC analysis of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

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An Application Note for the Reversed-Phase HPLC Analysis of **6-(Trifluoromethyl)pyridazine-3-carboxylic Acid**

Abstract

This comprehensive application note provides a detailed protocol for the quantitative analysis of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid** using High-Performance Liquid Chromatography (HPLC). This molecule is a key building block in medicinal chemistry, notable for its trifluoromethyl group which can enhance metabolic stability and binding affinity.[1][2] The method detailed herein is developed for accuracy, precision, and robustness, making it suitable for purity assessment, stability studies, and quality control in research and drug development settings. We will delve into the physicochemical properties of the analyte, the rationale behind the chromatographic choices, a step-by-step analytical protocol, and a framework for method validation based on industry standards.

Introduction and Analyte Properties

6-(Trifluoromethyl)pyridazine-3-carboxylic acid (CAS 1192155-05-7) is a heterocyclic organic compound featuring a pyridazine ring, a carboxylic acid functional group, and a trifluoromethyl (-CF₃) moiety.[3][4] The incorporation of the -CF₃ group is a common strategy in modern drug design to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as lipophilicity and metabolic stability.[5] Accurate and reliable

quantification of this compound is therefore essential for ensuring the quality of intermediates and final active pharmaceutical ingredients (APIs).

Physicochemical Characteristics

A successful HPLC method is built upon a fundamental understanding of the analyte's properties.

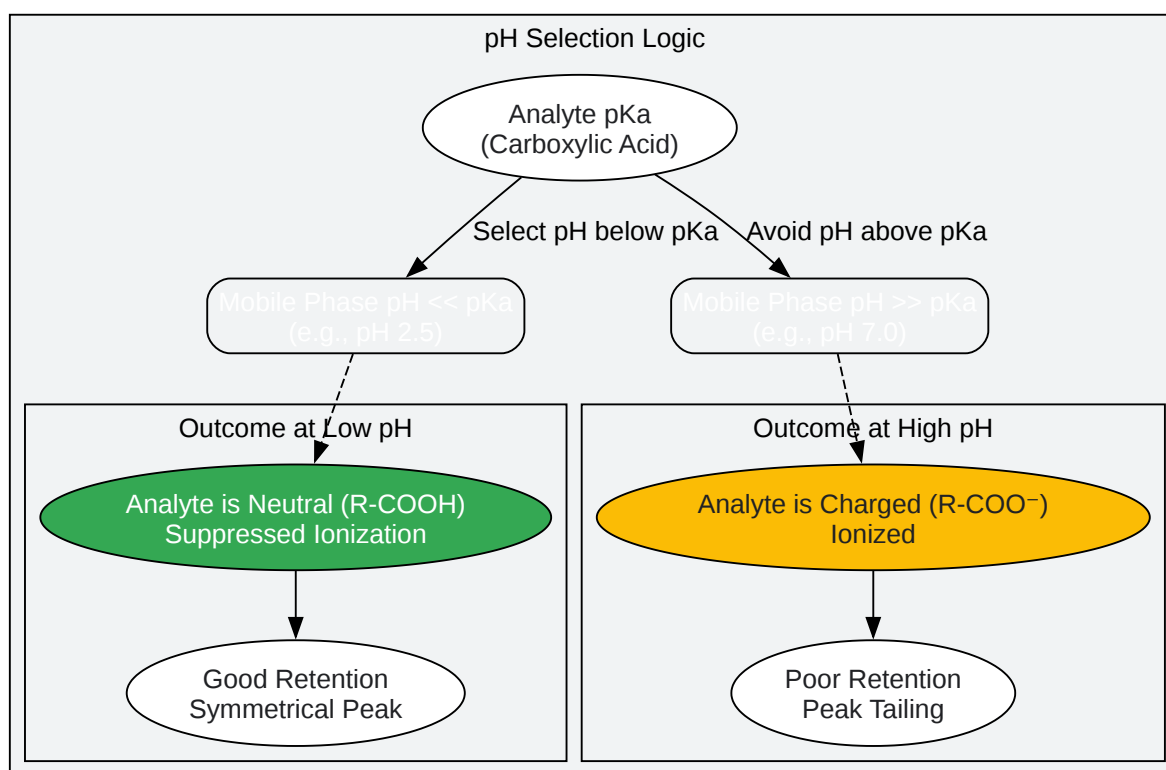
- Structure:
 - Molecular Formula: $C_6H_3F_3N_2O_2$ [6]
 - Molecular Weight: 192.09 g/mol [4]
- Polarity: The predicted XlogP value is 0.6, indicating that the molecule is relatively polar. [6] This polarity is primarily due to the carboxylic acid and the two nitrogen atoms in the pyridazine ring, which are capable of hydrogen bonding. [7]
- Acidity/Basicity (pKa): The molecule possesses two ionizable regions:
 - Carboxylic Acid Group: This group is acidic. The presence of the strongly electron-withdrawing trifluoromethyl group and the pyridazine ring is expected to lower the pKa of the carboxylic acid, making it more acidic than a typical alkyl or aryl carboxylic acid. [8]
 - Pyridazine Ring: The pyridazine ring is weakly basic, with the pKa of the parent pyridazine molecule being approximately 2.3. [9]

Chromatographic Strategy Rationale

The dual acidic/basic nature of the analyte requires careful control of the mobile phase pH to ensure a single, stable ionic form during analysis. This is critical for achieving reproducible retention times and symmetrical peak shapes. [10]

- Mode of Chromatography: Reversed-Phase (RP) HPLC is the chosen mode due to the analyte's moderate polarity. A non-polar stationary phase (like C18) will provide retention based on hydrophobic interactions.

- **Mobile Phase pH Control:** To ensure consistent retention and avoid peak tailing, the ionization of the carboxylic acid must be suppressed. By setting the mobile phase pH to be at least 1-2 units below the analyte's acidic pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This increases its hydrophobicity, leading to better retention on the C18 column. A pH of approximately 2.5 is ideal for this purpose.
- **Column Selection:** A modern, high-purity, end-capped C18 column is recommended. End-capping minimizes the exposed residual silanol groups on the silica surface, which can otherwise cause peak tailing through secondary ionic interactions with the basic pyridazine ring nitrogens.[9]



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Fig 1. Rationale for mobile phase pH selection for acidic analytes.

Recommended HPLC Method

The following parameters are recommended as a starting point and can be optimized further based on the specific HPLC system and resolution requirements.

Parameter	Recommended Condition	Justification
Column	Modern End-Capped C18, 4.6 x 150 mm, 5 µm	Provides good retention for moderately polar compounds and minimizes silanol interactions. A common starting point for method development.
Mobile Phase A	0.1% Formic Acid in Water (v/v), pH ~2.7	Buffers the mobile phase at a low pH to suppress ionization of the carboxylic acid. Formic acid is volatile and LC-MS compatible. [9]
Mobile Phase B	Acetonitrile	Common organic modifier in RP-HPLC with good UV transparency and elution strength. [10]
Gradient Program	10% to 90% B over 15 minutes, then hold at 90% B for 3 minutes, return to 10% B and equilibrate for 5 minutes.	A scouting gradient to determine the optimal elution conditions and assess the presence of any late-eluting impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. [11]
Column Temperature	30 °C	Ensures stable retention times by minimizing viscosity fluctuations. Can be adjusted to optimize selectivity. [11]

Detection	UV at 254 nm	The pyridazine ring provides a strong chromophore. 254 nm is a common wavelength for aromatic heterocyclic compounds. [11]
Injection Volume	10 μ L	A typical injection volume; can be adjusted based on analyte concentration and detector sensitivity.
Diluent	Acetonitrile/Water (50:50, v/v)	Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.

Step-by-Step Experimental Protocols

Protocol 3.1: Preparation of Mobile Phases

- Mobile Phase A (0.1% Formic Acid in Water):
 1. Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.
 2. Carefully add 1 mL of formic acid to the water.
 3. Mix thoroughly and degas the solution using sonication or vacuum filtration.
- Mobile Phase B (Acetonitrile):
 1. Pour HPLC-grade acetonitrile into a separate solvent bottle.
 2. Degas the solvent as described above.

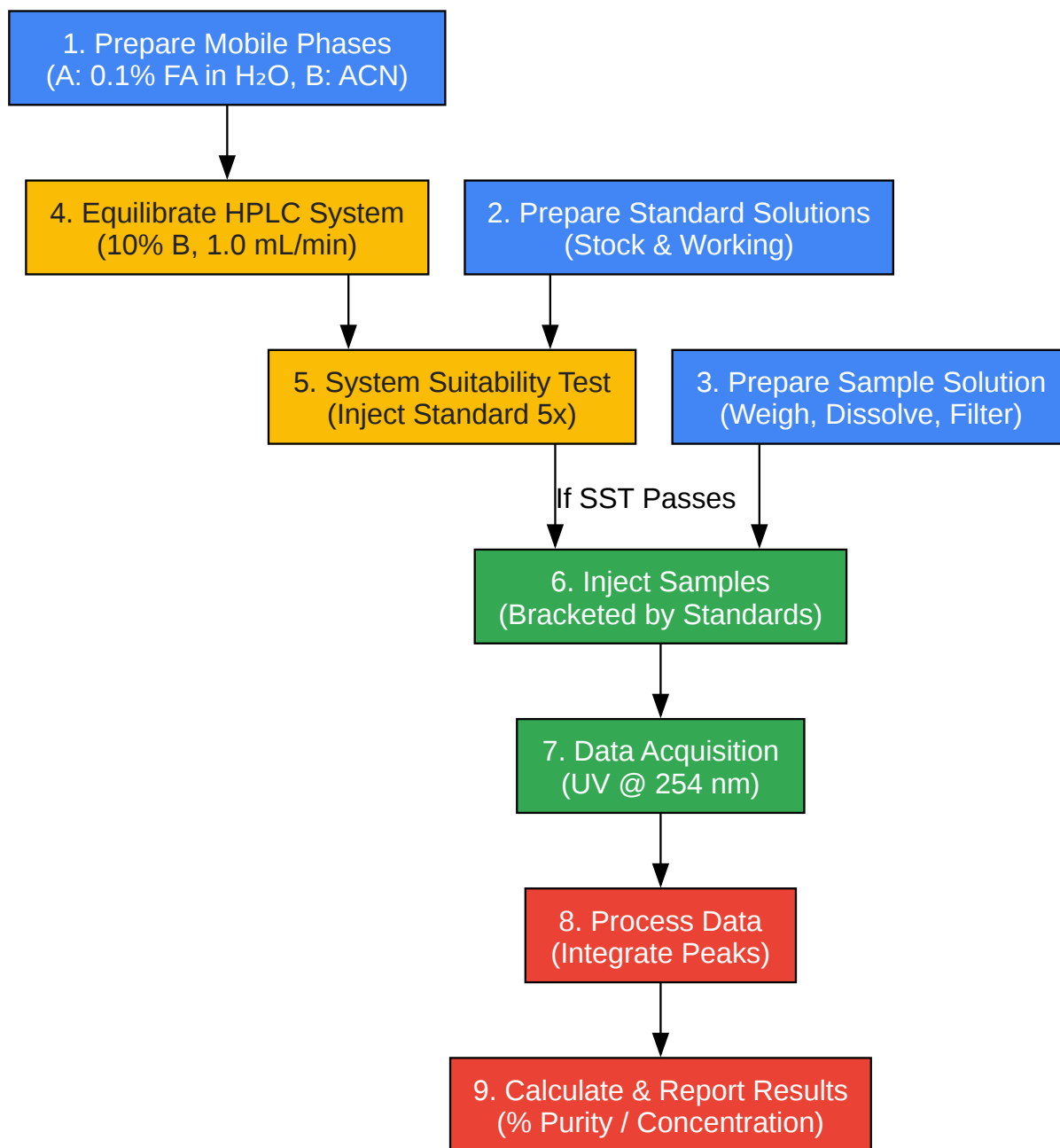
Protocol 3.2: Preparation of Standard Solutions

- Stock Standard Solution (1.0 mg/mL):

1. Accurately weigh approximately 25 mg of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid** reference standard into a 25 mL volumetric flask.
 2. Add approximately 15 mL of diluent (Acetonitrile/Water 50:50) and sonicate for 5 minutes to dissolve.
 3. Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.
- Working Standard Solution (0.1 mg/mL):
 1. Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask.
 2. Dilute to the mark with the diluent and mix thoroughly.

Protocol 3.3: Sample Preparation

- Accurately weigh a sample containing approximately 10 mg of the target analyte into a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature, then dilute to the mark with the diluent. Mix well.
- Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.



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Fig 2. General workflow for the HPLC analysis.

Method Validation Framework

To ensure the method is trustworthy and suitable for its intended purpose, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters are key.

Validation Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.	Peak for the analyte should be pure (e.g., by PDA peak purity analysis) and resolved from other components (Resolution > 2.0).
Linearity	To demonstrate a proportional relationship between concentration and detector response over a defined range.	Correlation coefficient (r^2) \geq 0.999 for a series of 5-6 concentrations.
Accuracy	To measure the closeness of the test results to the true value.	% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision	To assess the degree of scatter between a series of measurements.	Repeatability: RSD \leq 1.0% for 6 replicate injections. Intermediate Precision: RSD \leq 2.0% across different days/analysts.
LOD & LOQ	To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).	Signal-to-Noise ratio of \sim 3:1 for LOD and \sim 10:1 for LOQ.
Robustness	To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.	% RSD of results should remain within acceptable limits (e.g., \leq 2.0%) when parameters like pH, flow rate, or temperature are slightly varied.

Data Interpretation and Troubleshooting

- **Peak Identification:** The main peak in the sample chromatogram should be identified by comparing its retention time with that of the reference standard.
- **Quantification:** Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For more accurate quantification, an external standard method should be used.
- **Troubleshooting - Peak Tailing:** If the analyte peak shows significant tailing (Tailing Factor > 1.5), consider the following:
 - Ensure the mobile phase pH is sufficiently low.
 - Verify the column is not degraded; older columns may have lost their end-capping.
 - Check for sample overload by injecting a more dilute solution.
- **Troubleshooting - Retention Time Drift:** Unstable retention times can be caused by:
 - Inadequate column equilibration between gradient runs.
 - Fluctuations in column temperature.
 - Leaks in the HPLC system.
 - Changes in mobile phase composition over time.

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